molecular formula C20H26N4 B2664186 5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896858-44-9

5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2664186
CAS No.: 896858-44-9
M. Wt: 322.456
InChI Key: XERPTAJKCAETQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4 and its molecular weight is 322.456. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor (H4R), leading to the identification of potent compounds with anti-inflammatory and antinociceptive activities. This research highlights the potential of H4R antagonists in managing pain through systematic modifications of the core pyrimidine moiety and other structural elements (R. Altenbach et al., 2008).

Crystal and Biological Activity

The crystal structure and moderate anticancer activity of a related compound, synthesized by chlorination and aminization from a similar pyrazolo[1,5-a]pyrimidine precursor, was studied. This work emphasizes the relevance of structural analysis in understanding the biological activities of pyrazolo[1,5-a]pyrimidines (Lu Jiu-fu et al., 2015).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of various pyrazolopyrimidines with evaluated antitumor and antimicrobial activities. This research suggests the utility of these compounds in developing new therapeutic agents (S. Riyadh, 2011).

Hydrogen-Bonded Structures

A study on hydrogen-bonded structures of a closely related compound revealed the formation of chains and frameworks, showcasing the significance of hydrogen bonding in determining the crystal structures of these compounds, which could influence their biological activities (J. Portilla et al., 2006).

Regioselective Synthesis

Research on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives explored the tunability of N-alkylation, providing insights into the synthetic versatility and potential for creating diverse derivatives with varying biological activities (Miha Drev et al., 2014).

Inhibitory Activity and Receptor Targeting

Various derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit specific enzymes and bind to adenosine receptors, demonstrating their potential in treating diseases related to these targets (B. Dumaitre & N. Dodic, 1996; L. Squarcialupi et al., 2014).

Antiviral Activity

A study focused on the antiviral activities of guanosine analogues derived from pyrazolo[1,5-a]pyrimidines, highlighting their potential in combating viral infections (Y. Sanghvi et al., 1991).

Properties

IUPAC Name

5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-14(2)12-21-18-11-17(20(3,4)5)23-19-16(13-22-24(18)19)15-9-7-6-8-10-15/h6-11,13-14,21H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERPTAJKCAETQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.